molecular formula C13H11BrNO7P B12299091 ((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid

((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid

Cat. No.: B12299091
M. Wt: 404.11 g/mol
InChI Key: JJKCSZKQYMYARX-UHFFFAOYSA-N
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Description

((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid is an organic compound that features a bromophenoxy group, a nitrophenyl group, and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve nucleophilic aromatic substitution reactions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical synthesis techniques, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted phenoxy derivatives.

Scientific Research Applications

((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid involves its interaction with specific molecular targets. The bromophenoxy and nitrophenyl groups can interact with proteins and enzymes, potentially inhibiting their activity. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitrophenyl group and a phosphonic acid group allows for diverse interactions with biological molecules and metal ions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C13H11BrNO7P

Molecular Weight

404.11 g/mol

IUPAC Name

[[2-(4-bromophenoxy)-5-nitrophenyl]-hydroxymethyl]phosphonic acid

InChI

InChI=1S/C13H11BrNO7P/c14-8-1-4-10(5-2-8)22-12-6-3-9(15(17)18)7-11(12)13(16)23(19,20)21/h1-7,13,16H,(H2,19,20,21)

InChI Key

JJKCSZKQYMYARX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(O)P(=O)(O)O)Br

Origin of Product

United States

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